Silicic acid, trimethylsilyl ester Silicic acid, trimethylsilyl ester
Brand Name: Vulcanchem
CAS No.: 56275-01-5
VCID: VC7845963
InChI: InChI=1S/C3H12O4Si2/c1-8(2,3)7-9(4,5)6/h4-6H,1-3H3
SMILES: C[Si](C)(C)O[Si](O)(O)O
Molecular Formula: C3H12O4Si2
Molecular Weight: 168.3 g/mol

Silicic acid, trimethylsilyl ester

CAS No.: 56275-01-5

Cat. No.: VC7845963

Molecular Formula: C3H12O4Si2

Molecular Weight: 168.3 g/mol

* For research use only. Not for human or veterinary use.

Silicic acid, trimethylsilyl ester - 56275-01-5

Specification

CAS No. 56275-01-5
Molecular Formula C3H12O4Si2
Molecular Weight 168.3 g/mol
IUPAC Name trihydroxy(trimethylsilyloxy)silane
Standard InChI InChI=1S/C3H12O4Si2/c1-8(2,3)7-9(4,5)6/h4-6H,1-3H3
Standard InChI Key MNTALGTVSQTALQ-UHFFFAOYSA-N
SMILES C[Si](C)(C)O[Si](O)(O)O
Canonical SMILES C[Si](C)(C)O[Si](O)(O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Silicic acid, trimethylsilyl ester is defined by the IUPAC name trihydroxy(trimethylsilyloxy)silane and the molecular formula C₃H₁₂O₄Si₂ . Key identifiers include:

PropertyValueSource
Molecular Weight168.30 g/molPubChem
InChI KeyMNTALGTVSQTALQ-UHFFFAOYSA-NPubChem
Canonical SMILESCSi(C)OSi(O)OPubChem
CAS Registry Numbers56275-01-5, 104133-09-7PubChem

The compound’s structure features a central silicon atom bonded to three hydroxyl groups and a trimethylsilyloxy group, creating an amphiphilic character that enhances solubility in both polar and nonpolar solvents .

Spectroscopic Features

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct chemical shifts for trimethylsilyl groups (δ +10 to +20 ppm) and silicic acid moieties (δ −80 to −100 ppm) . Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms its volatility under inert conditions, with fragmentation patterns consistent with Si-O bond cleavage .

Synthesis and Industrial Production

Silylation Methodology

The compound is synthesized via silylation reactions, where silicic acid precursors (e.g., sodium silicate) react with trimethylsilyl chloride (TMSCl) in anhydrous environments . A stoichiometric molar ratio of 1:1 between silicate and TMSCl ensures optimal yield, with triethylamine often added to neutralize HCl byproducts .

Critical Parameters:

  • Reaction temperature: 25–50°C

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Purity control: Post-synthesis purification via fractional distillation .

Scalability Challenges

Industrial production faces hurdles related to moisture sensitivity, necessitating inert gas atmospheres (e.g., nitrogen) and desiccant-based storage systems . Pilot-scale studies report yields of 70–85%, with impurities primarily comprising unreacted TMSCl and silanol byproducts .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod
Melting Point−20°C (estimated)Computational
Boiling Point180–200°C (extrapolated)Thermodynamic model
Solubility in WaterReacts exothermicallyExperimental
Solubility in THF>50 g/LGravimetric

The compound’s hydrolytic instability limits aqueous applications but enhances reactivity in organic matrices .

Reactivity and Stability

Exposure to atmospheric moisture triggers hydrolysis, yielding silicic acid and hexamethyldisiloxane :
C₃H₁₂O₄Si₂+2H₂OSi(OH)₄+(CH₃)3SiOSi(CH₃)3\text{C₃H₁₂O₄Si₂} + 2\text{H₂O} \rightarrow \text{Si(OH)₄} + (\text{CH₃})₃\text{SiOSi}(\text{CH₃})₃
This reaction underpins its use as a moisture-curable crosslinker in sealants .

Industrial and Research Applications

Coatings and Sealants

In material science, silicic acid, trimethylsilyl ester serves as a precursor for water-resistant coatings. When applied to substrates like paper or leather, it forms silicate networks that enhance durability . A 2025 study demonstrated a 40% improvement in water repellency for treated cotton fabrics compared to untreated controls .

Polymer Chemistry

The compound acts as a monomer in alkyd resin synthesis, reacting with glycols to form polymers with high thermal stability . Industrial formulations utilize these resins in adhesives requiring prolonged exposure to temperatures up to 150°C .

Analytical Chemistry

In GC-MS workflows, the compound derivatizes polar analytes (e.g., carbohydrates), improving volatility and detection sensitivity . For example, a 2024 protocol achieved sub-ppm detection limits for glucose derivatives using trimethylsilylation .

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